molecular formula C23H27N5OS B4965642 6-Amino-2-ethyl-8-(4-methylsulfanylphenyl)-1,3,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile;ethanol

6-Amino-2-ethyl-8-(4-methylsulfanylphenyl)-1,3,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile;ethanol

Cat. No.: B4965642
M. Wt: 421.6 g/mol
InChI Key: WONGUTJAFQDPGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-2-ethyl-8-(4-methylsulfanylphenyl)-1,3,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile;ethanol is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of 6-Amino-2-ethyl-8-(4-methylsulfanylphenyl)-1,3,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core tetrahydroisoquinoline structure, followed by the introduction of the amino, ethyl, and methylsulfanylphenyl groups. The reaction conditions may include the

Properties

IUPAC Name

6-amino-2-ethyl-8-(4-methylsulfanylphenyl)-1,3,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile;ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5S.C2H6O/c1-3-26-9-8-16-17(10-22)20(25)21(12-23,13-24)19(18(16)11-26)14-4-6-15(27-2)7-5-14;1-2-3/h4-8,18-19H,3,9,11,25H2,1-2H3;3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONGUTJAFQDPGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CC=C(C=C3)SC.CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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